3-Tert-butyl-4-chloro-5-cyclopropoxypyridine
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Overview
Description
3-Tert-butyl-4-chloro-5-cyclopropoxypyridine is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a cyclopropoxy group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-chloro-5-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-tert-butylpyridine, cyclopropyl alcohol, and a chlorinating agent.
Chlorination: The 3-tert-butylpyridine undergoes chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro substituent at the 4-position.
Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the cyclopropoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-chloro-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups at specific positions.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-Tert-butyl-4-chloro-5-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: A compound with similar chloro and pyridine functionalities.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the tert-butyl group and aromatic ring structure.
Uniqueness
3-Tert-butyl-4-chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-tert-butyl-4-chloro-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)9-6-14-7-10(11(9)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
PQXKSCXOSHINTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
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